1-(4,8-Dimethylquinolin-2-yl)sulfanylpropan-2-one
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Overview
Description
1-(4,8-Dimethylquinolin-2-yl)sulfanylpropan-2-one is a heterocyclic compound featuring a quinoline core substituted with dimethyl groups and a sulfanylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,8-Dimethylquinolin-2-yl)sulfanylpropan-2-one typically involves the reaction of 4,8-dimethylquinoline with a suitable sulfanylpropanone precursor under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors, with careful control of temperature, pressure, and reaction time to optimize yield. Purification steps such as recrystallization, distillation, or chromatography are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4,8-Dimethylquinolin-2-yl)sulfanylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol
Properties
IUPAC Name |
1-(4,8-dimethylquinolin-2-yl)sulfanylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-9-5-4-6-12-10(2)7-13(15-14(9)12)17-8-11(3)16/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMQZVYUTWQXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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